molecular formula C22H29FO5 B12323308 6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12323308
M. Wt: 392.5 g/mol
InChI Key: MKPDWECBUAZOHP-UHFFFAOYSA-N
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Description

Paramethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is primarily used in the treatment of various inflammatory and autoimmune conditions. As a member of the corticosteroid family, paramethasone exerts its effects by modulating the body’s immune response and reducing inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paramethasone is synthesized through a series of chemical reactions starting from a steroid nucleusThe key steps include fluorination, hydroxylation, and acetylation reactions .

Industrial Production Methods: Industrial production of paramethasone involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like chloroform and methanol, and reagents such as hydrochloric acid and sodium hydroxide for various steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions: Paramethasone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the steroid nucleus .

Scientific Research Applications

Paramethasone has a wide range of applications in scientific research, including:

Mechanism of Action

Paramethasone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various cytokines such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-alpha) .

Comparison with Similar Compounds

  • Dexamethasone
  • Betamethasone
  • Prednisolone
  • Hydrocortisone

Comparison: Paramethasone is unique due to its specific fluorination at the 6th position, which enhances its anti-inflammatory potency compared to other glucocorticoids. Unlike hydrocortisone, paramethasone has minimal mineralocorticoid activity, making it more suitable for conditions where sodium retention is undesirable .

Properties

IUPAC Name

6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h4-5,7,11,13-14,16-17,19,24,26,28H,6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPDWECBUAZOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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